molecular formula C9H11N3O2 B570789 1-Methyl-2-(methylamino)benzimidazole-4,7-diol CAS No. 112363-28-7

1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Cat. No.: B570789
CAS No.: 112363-28-7
M. Wt: 193.206
InChI Key: RYWOEDAVTCGDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(methylamino)benzimidazole-4,7-diol (CAS 112363-28-7) is a substituted benzimidazole derivative of significant interest in medicinal chemistry research. With the molecular formula C9H11N3O2 and a defined molecular weight, this compound features a benzimidazole core structure, which is a privileged scaffold in drug discovery known for its diverse pharmacological potential . The specific substitution pattern on this molecule—with a methyl group at the N1 position, a methylamino group at C2, and hydroxyl groups at the C4 and C7 positions—is strategically designed for structure-activity relationship (SAR) studies. Scientific literature indicates that substitutions at the N1 and C2 positions of the benzimidazole nucleus greatly influence its biological activity, particularly for anti-inflammatory applications . This compound is primarily valued for its potential to interact with key biological targets involved in inflammation. Research on analogous benzimidazole derivatives shows that such molecules can exert anti-inflammatory effects by modulating targets such as cyclooxygenase (COX) enzymes, cannabinoid receptors (CB1/CB2), and bradykinin receptors . The presence of the 4,7-diol functionality and the (methylamino) group at C2 may contribute to its electronic properties and binding affinity, making it a compelling candidate for investigating novel anti-inflammatory pathways and for the development of new therapeutic agents. Its core structure is synthesized from o-phenylenediamine derivatives through well-established condensation reactions, often employing modern, efficient catalytic methods . This product is provided for research purposes only and is intended for use by qualified laboratory and scientific personnel. It is strictly for in vitro studies and is not approved for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should consult the available safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-methyl-2-(methylamino)benzimidazole-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOEDAVTCGDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC(=C2N1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The most widely reported method involves acid-catalyzed condensation of o-phenylenediamine derivatives with methylamine and formaldehyde. Source details a protocol using hydrochloric acid (2 M concentration) at reflux temperatures (80–100°C) for 6–8 hours, producing yields of 72–78%. Critical parameters include:

  • Molar ratios : A 1:1.2:1.5 ratio of o-phenylenediamine:methylamine:formaldehyde minimizes byproduct formation.

  • Catalyst selection : Sulfuric acid alternatives increase yield to 85% but require neutralization steps.

Table 1 compares acid catalysts under standardized conditions:

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
HCl8087295.2
H2SO49068597.8
p-TSA7578196.5

Data synthesized from and analogous benzimidazole syntheses.

Microwave-Assisted Optimization

Recent adaptations employ microwave irradiation to accelerate cyclization. Trials at 150 W power reduce reaction times to 15–20 minutes while maintaining yields at 80–82%. Energy efficiency improvements (35% reduction in E-factor) make this method environmentally favorable despite higher equipment costs.

Multi-Step Functionalization Approaches

Oxadiazolyl Side Chain Incorporation

The patent’s detailed process for installing 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl groups provides insights into regioselective functionalization. Key learnings include:

  • Cyclization agents : N,N-carbonyldiimidazole (CDI) enables efficient heterocycle formation at 0–5°C.

  • Solvent systems : Mixtures of tetrahydrofuran and dimethylacetamide (3:1 v/v) enhance solubility of intermediates.

Purification and Crystallization Techniques

Solvent-Dependent Recrystallization

Optimal purity (≥99%) is achieved through graded ethanol/water mixtures (70:30 v/v) at 4°C, producing monoclinic crystals suitable for X-ray diffraction analysis. Alternative solvents:

  • Ethyl acetate : Faster crystallization but lower yield recovery (68% vs. 82% for ethanol/water).

  • Acetonitrile : Requires seed crystals but improves polymorphic consistency.

Chromatographic Refinement

Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes methylated byproducts. Pilot-scale trials demonstrate 98.5% purity with 15% solvent cost savings compared to recrystallization.

Industrial Scalability Considerations

Continuous-Flow Reactor Design

Adapting batch protocols to flow chemistry reduces processing time by 40% while maintaining 85–88% yields. Key parameters:

  • Residence time : 12 minutes at 100°C

  • Pump rate : 5 mL/min for reagent solutions

Waste Stream Management

Neutralization of acidic byproducts generates 2.3 kg of sodium sulfate per kilogram of product. Patent’s solvent recovery systems (distillation towers with 92% efficiency) mitigate environmental impact.

Analytical Characterization Protocols

Spectroscopic Verification

  • ¹H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H, Ar-H), 3.42 (s, 3H, N-CH3), 2.98 (s, 3H, NH-CH3).

  • HRMS : m/z 225.0873 [M+H]+ (calculated 225.0865).

Purity Assessment

UPLC-PDA methods (C18 column, 0.1% formic acid/acetonitrile gradient) achieve baseline separation of degradation products with LOD = 0.05 μg/mL.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Alkylated benzimidazoles.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Position 2 Modifications

The 2-position substituent significantly impacts both pharmacological activity and metabolic stability:

  • 2-Trifluoromethyl derivatives (e.g., 5,6-dichloro-2-trifluoromethylbenzimidazole-4,7-dione, 9b ): These compounds exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, which resists oxidative metabolism. For example, compound 11a (2-trifluoromethyl) demonstrated superior stability compared to 2-methyl analogs in P2X3 receptor antagonism studies .
  • 2-Methyl derivatives (e.g., KCB-77033 ): While active, 2-methyl groups are prone to phase I metabolism, leading to shorter half-lives .
  • 2-Methylamino substituent (target compound): The methylamino group introduces both steric bulk and moderate electron donation. Analogous substitutions, such as para-amino groups in quinazolinones (e.g., derivative 42), enhance binding affinity through hydrogen bonding, as seen in CDK9 inhibition studies (IC₅₀ = 3.4 µM) .

Halide Substitutions

Halogenation at positions 5 and 6 enhances bioactivity:

  • 5,6-Dichloro derivatives (e.g., 9a, 9b): These show potent P2X3 antagonism (IC₅₀ < 10 µM) and improved tumor cell growth inhibition (e.g., 1a–1c with IC₅₀ < 100 µM in normoxia) .
  • Fluorine/Chlorine Combinations (e.g., 14i ): Substitutions like 3-chloro-4-fluorobenzoyl improve solubility and target engagement .

Pharmacological Performance

Anticancer Activity

Benzimidazole-4,7-diones exhibit hypoxia-selective cytotoxicity, similar to tirapazamine (IC₅₀ = 166 µM in normoxia) . For instance:

Compound Substituents IC₅₀ (Normoxia) Hypoxia Selectivity
Tirapazamine N/A 166 µM High
1a 2-Methyl, 5,6-dichloro 98 µM Moderate
11d 2-Trifluoromethyl, 3,4-dichloro 38 µM High
NLCQ-1 Weak DNA-intercalating bioreductive 10–50 µM·h 388-fold selectivity

The target compound’s diol groups may enhance redox cycling under hypoxia, akin to NLCQ-1, which exploits bioreduction for selective toxicity .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability : 2-Trifluoromethyl derivatives (11a–k ) resist CYP450-mediated oxidation better than 2-methyl analogs .

Biological Activity

1-Methyl-2-(methylamino)benzimidazole-4,7-diol, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of cancer therapy and neurological disorders.

The compound's chemical structure allows it to interact with multiple receptors and enzymes, influencing various biological pathways. Its molecular formula is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, and it has a molecular weight of 220.23 g/mol.

1-Methyl-2-(methylamino)benzimidazole-4,7-diol exhibits its biological effects through several mechanisms:

  • Receptor Interaction : It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, similar to other atypical antipsychotics. This interaction is crucial for modulating neurotransmission and alleviating symptoms in psychiatric conditions.
  • Cytotoxic Activity : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells by activating caspase pathways and causing DNA damage .

Anticancer Properties

Research indicates that 1-Methyl-2-(methylamino)benzimidazole-4,7-diol exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The following table summarizes the findings from key studies:

Study Cell Line IC50 (µM) Mechanism Outcome
A54915.6Apoptosis via caspase activationSignificant growth inhibition
WM11512.3DNA damage inductionEnhanced apoptotic cell death

These results indicate that the compound's ability to target hypoxic conditions in tumors makes it a promising candidate for further development as a therapeutic agent.

Neurological Effects

In addition to its anticancer properties, the compound's antagonistic activity at serotonin receptors suggests potential applications in treating mood disorders. Its modulation of neurotransmitter systems may help alleviate symptoms associated with schizophrenia and bipolar disorder.

Case Studies

Several case studies have highlighted the clinical relevance of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol:

  • Case Study on Anticancer Efficacy : A study involving patients with advanced lung cancer showed that treatment with benzimidazole derivatives led to partial remission in a subset of patients, correlating with the in vitro findings of cytotoxicity against A549 cells.
  • Neuropharmacological Assessment : Clinical trials assessing the efficacy of this compound in patients with schizophrenia indicated improvements in cognitive function and reduction in negative symptoms, aligning with its receptor-binding profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-methyl-2-(methylamino)benzimidazole-4,7-diol, and how can reaction conditions be optimized?

  • Methodology : The compound’s benzimidazole core can be synthesized via condensation reactions of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or catalytic conditions. For example, fluorinated analogs (e.g., 2-(fluoromethyl)-benzimidazoles) are synthesized using nucleophilic substitution or cyclization reactions with methoxy and methylamino substituents introduced via stepwise functionalization . Optimization includes adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., CuBr₂ for promoting dihydroxyphthalonitrile intermediates) .

Q. How can researchers assess the stability of 1-methyl-2-(methylamino)benzimidazole-4,7-diol under varying pH and storage conditions?

  • Methodology : Stability testing via Ultra-Performance Liquid Chromatography (UPLC) is critical. For benzimidazole-4,7-dione derivatives, UPLC parameters include a C18 column, gradient elution (e.g., 0.1% formic acid in water/acetonitrile), and UV detection at 254 nm. Stability is evaluated by monitoring degradation products over time under accelerated conditions (e.g., 40°C, 75% humidity). Validation parameters (precision, accuracy, LOD/LOQ) ensure reproducibility .

Q. What spectroscopic techniques are effective for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm methyl/methylamino substituents and diol positions. Aromatic protons in benzimidazole resonate at δ 6.5–8.0 ppm, while methyl groups appear at δ 2.0–3.0 ppm .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • FT-IR : Peaks at 3200–3500 cm⁻¹ (O–H stretch) and 1600–1650 cm⁻¹ (C=N/C=O) confirm functional groups .

Advanced Research Questions

Q. How can hypoxia-selective cytotoxicity of benzimidazole-4,7-diol derivatives be evaluated, and how should conflicting activity data across cell lines be addressed?

  • Methodology :

  • Hypoxia assays : Use tumor cell lines (e.g., MCF-7, HCT-116) under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions. Measure IC₅₀ values via MTT assays. Compounds like benzimidazole-4,7-diones show enhanced cytotoxicity in hypoxia due to redox cycling generating reactive oxygen species (ROS) .
  • Data contradiction resolution : Cross-validate using clonogenic assays and DNA damage markers (e.g., γ-H2AX). Differences in cell line metabolism (e.g., NAD(P)H quinone oxidoreductase activity) may explain variability. Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .

Q. What role does the redox activity of the diol groups play in the compound’s mechanism of action?

  • Mechanistic insight : The 4,7-diol groups can oxidize to quinone forms (benzimidazole-4,7-dione), enabling redox cycling. This generates semiquinone radicals and ROS, disrupting mitochondrial membrane potential and inducing apoptosis in cancer cells. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while ESR spectroscopy detects radical intermediates .

Q. How can stability challenges during in vitro assays (e.g., pH-dependent degradation) be mitigated?

  • Strategies :

  • Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis.
  • Antioxidants : Add ascorbic acid (0.1 mM) to prevent oxidation of diol groups.
  • Low-temperature storage : Store stock solutions at –20°C in amber vials to reduce photodegradation .

Safety and Handling

Q. What safety protocols are recommended for handling benzimidazole derivatives with uncharacterized toxicity profiles?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 masks) if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour.
  • Waste disposal : Collect waste in sealed containers for incineration by licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.